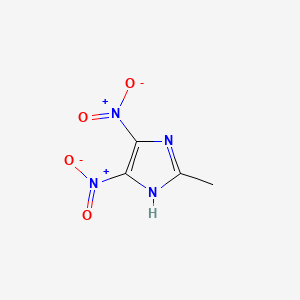

2-methyl-4,5-dinitro-1H-imidazole

Description

BenchChem offers high-quality 2-methyl-4,5-dinitro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4,5-dinitro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,5-dinitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-2-5-3(7(9)10)4(6-2)8(11)12/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUZJNXSLXRCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172719 | |

| Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19183-16-5 | |

| Record name | 2-Methyl-4,5-dinitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19183-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile: 2-Methyl-4,5-dinitro-1H-imidazole (2-MDNI)

This guide provides an in-depth technical analysis of 2-methyl-4,5-dinitro-1H-imidazole (2-MDNI), a critical intermediate in the synthesis of high-energy density materials (HEDMs) and nitroimidazole-based pharmaceuticals.

Executive Summary

2-Methyl-4,5-dinitro-1H-imidazole (2-MDNI) is a heterocyclic energetic compound characterized by a high nitrogen content and significant thermal stability. Unlike its mononitro analogs (e.g., 2-methyl-5-nitroimidazole, used in antibiotics like metronidazole), 2-MDNI is primarily investigated for its utility in energetic formulations (propellants and explosives) and as a versatile scaffold for N-functionalization. Its crystal density of 1.66 g/cm³ and calculated detonation properties position it as a stable, insensitive candidate for propellant formulations, often serving as a precursor to more powerful trinitro species (e.g., MTNI).

Molecular Architecture & Identification

The molecule consists of an imidazole ring substituted with a methyl group at the C2 position and two nitro groups at the C4 and C5 positions. The presence of two vicinal nitro groups induces significant steric strain, forcing the nitro groups to twist out of the plane of the imidazole ring, which impacts its packing density and sensitivity.

| Parameter | Data |

| IUPAC Name | 2-Methyl-4,5-dinitro-1H-imidazole |

| CAS Registry Number | 19183-16-5 |

| Molecular Formula | C₄H₄N₄O₄ |

| Molecular Weight | 172.09 g/mol |

| SMILES | CC1=NC(=C(N1)[O-])[O-] |

| Electronic Character | Electron-deficient ring; highly acidic N1-proton (pKa est. 5.0–6.[1]0) |

Structural Visualization

The following diagram illustrates the synthesis pathway and the steric environment of the nitro groups.

Caption: Synthesis pathway of 2-MDNI showing stepwise nitration and key structural features affecting stability.

Physicochemical & Thermodynamic Properties[2][3]

The physical constants of 2-MDNI reflect its nature as a polar, hydrogen-bonded solid. The density is a critical parameter for its application in energetic materials.

Table 1: Key Physical Constants

| Property | Value | Notes/Conditions |

| Physical State | Crystalline Solid | Pale yellow plates or needles |

| Melting Point | 207 °C (reported) | Distinct from mononitro (252°C); lower MP due to steric twist |

| Crystal Density | 1.660 g/cm³ | Determined by X-ray diffraction at 153 K [1] |

| Crystal System | Triclinic | Space Group: P1 or P-1 |

| Solubility | Soluble in DMSO, Acetone, DMF | Sparingly soluble in water; insoluble in non-polar solvents |

| Acidity (pKa) | ~5.5 (Estimated) | Acidic NH proton due to electron-withdrawing -NO₂ groups |

Crystal Structure Analysis

According to Gilardi and Evans (2003), 2-MDNI crystallizes in the triclinic system. The asymmetric unit contains two molecules.[2][3]

-

Nitro Group Orientation: The nitro groups are twisted out of the imidazole plane to relieve steric repulsion between the oxygen atoms of adjacent nitro groups and the methyl group.

-

Molecule A: Nitro twists are significant.

-

Molecule B: Exhibits disorder in one nitro group.

-

-

Packing: The lattice is stabilized by intermolecular N—H···N hydrogen bonds , linking molecules into infinite chains.[3][4] This hydrogen bonding network contributes to its high thermal stability despite the steric strain [1].

Energetic Properties & Stability[2][7]

2-MDNI is classified as an insensitive high-energy material (IHEM) candidate. It serves as a "backbone" for more powerful derivatives (e.g., by replacing the N-H proton with methyl or energetic groups).

-

Thermal Stability: High thermal stability (decomposition >230°C) makes it suitable for melt-cast formulations when mixed with other carriers.

-

Sensitivity:

-

Impact Sensitivity: Low (Insensitive).

-

Friction Sensitivity: Low.

-

-

Performance (Calculated):

-

While 2-MDNI itself is a moderate explosive, its density (1.66 g/cm³) is lower than RDX (1.82 g/cm³).

-

It is often N-methylated to form 1-methyl-2,4,5-trinitroimidazole (MTNI) , which has superior properties (Density ~1.90 g/cm³, VOD ~8,600 m/s).

-

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4,5-dinitroimidazole

Note: This reaction involves strong acids and exothermic processes. Perform in a fume hood behind a blast shield.

-

Reagents: 2-Methylimidazole (1.0 eq), Fuming Nitric Acid (HNO₃, 98%), Concentrated Sulfuric Acid (H₂SO₄, 98%).

-

Procedure:

-

Step 1 (Dissolution): Cautiously dissolve 2-methylimidazole in concentrated H₂SO₄ at 0–5 °C. The reaction is exothermic; maintain temperature below 10 °C.

-

Step 2 (Nitration): Dropwise add fuming HNO₃ while maintaining the temperature below 20 °C.

-

Step 3 (Heating): Once addition is complete, slowly raise the temperature to 90–100 °C and hold for 2–3 hours. This forces the introduction of the second nitro group.

-

Step 4 (Quenching): Cool the reaction mixture to room temperature and pour onto crushed ice (5x volume).

-

Step 5 (Isolation): The product precipitates as a yellow solid. Filter the solid and wash extensively with cold water to remove acid traces.

-

Step 6 (Purification): Recrystallize from ethanol/water (1:1) or acetone to yield pale yellow crystals (MP: ~207 °C).

-

Protocol B: Characterization Workflow

To validate the identity of the synthesized 2-MDNI, the following spectral signatures must be confirmed.

Caption: Analytical workflow for confirming the structure of 2-MDNI.

Reactivity & Applications

The N1-proton of 2-MDNI is the primary site for chemical modification.

-

N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, epichlorohydrin) in the presence of a base (K₂CO₃) yields N-substituted derivatives.

-

Example: Methylation yields 1,2-dimethyl-4,5-dinitroimidazole , a precursor to the explosive MTNI.

-

-

Nucleophilic Substitution: The nitro groups are generally stable but can be displaced under harsh conditions or reduced to amino groups for pharmaceutical synthesis (though 2-methyl-4(5)-nitroimidazole is the more common precursor for drugs like Metronidazole).

-

Salt Formation: Reacts with organic bases (e.g., ammonia, hydrazine) to form energetic salts, improving oxygen balance and detonation pressure.

References

-

Gilardi, R., & Evans, R. N. (2003).[2] 2-Methyl-4,5-dinitroimidazole.[1][2][5][4][6][7] Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349-o1350.

-

ECHEMI. (n.d.). 2-Methyl-4,5-dinitroimidazole Properties. Retrieved from ECHEMI Compound Database.

-

ResearchGate. (Various). Synthesis and properties of nitroimidazoles. Consolidated search results on 2-MDNI synthesis and energetic properties.

Sources

Crystallographic and Physicochemical Characterization of 2-Methyl-4,5-Dinitro-1H-Imidazole

Executive Summary

This technical guide provides a structural and physicochemical analysis of 2-methyl-4,5-dinitro-1H-imidazole (MDNI) . While nitroimidazoles are ubiquitous in both pharmaceutical applications (as antibiotics like metronidazole) and energetic materials (as insensitive high explosives), the specific 4,5-dinitro-2-methyl derivative occupies a unique niche due to its high nitrogen content and dense crystal packing.

This analysis focuses on the crystallographic architecture determined by X-ray diffraction, specifically the hydrogen-bonding networks that govern its thermal stability and density—critical parameters for its application in propulsion and detonation systems.

Synthesis and Crystal Growth Methodology

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled nitration followed by slow evaporation crystallization is required. The synthesis relies on the electrophilic aromatic substitution of 2-methylimidazole.

Synthetic Protocol

The introduction of two nitro groups into the imidazole ring requires forcing conditions due to the deactivation of the ring after the first nitration.

-

Precursor Dissolution: 2-Methylimidazole is dissolved in concentrated sulfuric acid (

, 98%). The protonation of the imidazole nitrogen protects the ring from oxidation but further deactivates it toward electrophilic attack. -

Nitration: Fuming nitric acid (

, >90%) is added dropwise while maintaining temperature control (typically 80–100 °C) to facilitate the addition of nitro groups at the C4 and C5 positions. -

Quenching & Isolation: The reaction mixture is poured onto crushed ice to precipitate the dinitro product.

-

Purification: Recrystallization is performed using polar solvents (e.g., methanol or acetonitrile) to yield yellow prismatic crystals.

Reaction Pathway Visualization

Figure 1: Synthetic pathway for the production of 2-methyl-4,5-dinitroimidazole via acid-catalyzed nitration.

Crystallographic Architecture

The definitive structural characterization of 2-methyl-4,5-dinitroimidazole was reported by Gilardi and Evans (Naval Research Laboratory). The crystal structure reveals critical insights into why this molecule exhibits high density and stability.

Crystal Data and Lattice Parameters

The compound crystallizes in a centrosymmetric space group, which is favorable for stability but often implies lower sensitivity to shock compared to non-centrosymmetric polymorphs.

| Parameter | Value |

| Formula | |

| Crystal System | Monoclinic |

| Space Group | |

| Z (Molecules/Cell) | 8 (Two molecules in asymmetric unit) |

| Temperature | 153 K |

| R-Factor | ~0.040 |

Molecular Conformation and Tautomerism

A defining feature of the structure is the presence of two independent molecules in the asymmetric unit.[1]

-

Planarity: Both molecules are essentially planar, a common feature in aromatic nitro-compounds that facilitates layer stacking.

-

Nitro Group Torsion: The primary difference between the two independent molecules lies in the rotation of the nitro groups relative to the imidazole plane.[1] This "twisting" allows the molecules to minimize steric repulsion between the adjacent nitro groups at positions 4 and 5 while maximizing packing efficiency.

-

Tautomerism: The "1H" designation confirms the hydrogen atom resides on one of the ring nitrogens (N1). In the crystal lattice, there is no evidence of proton disorder; the proton is localized, creating a distinct donor (N-H) and acceptor (N:) site on the ring.

Intermolecular Interactions and Packing[2][3]

The high density of MDNI (essential for detonation velocity) is driven by a robust network of hydrogen bonds and

Hydrogen Bonding Network

The crystal lattice is stabilized by classical

-

Acceptor: The unprotonated ring nitrogen (N3) of an adjacent molecule.

-

Geometry: These interactions form infinite chains or ribbons running through the crystal. Unlike some hydrated nitroimidazoles, MDNI does not rely on water bridges; the molecules self-assemble directly, contributing to a higher packing coefficient.

Packing Topology Visualization

Figure 2: Logical flow of crystallographic packing forces leading to high material density.

Physicochemical Implications

The structural data directly correlates with the material's performance in energetic and pharmaceutical contexts.

Thermal Stability

The extensive hydrogen bonding network raises the lattice energy, resulting in high thermal stability.

-

Decomposition: MDNI typically exhibits thermal stability up to ~250–290 °C before decomposition. This is significantly higher than aliphatic nitro compounds, making it suitable for melt-cast explosive formulations where safety during processing is paramount.

Density and Detonation Performance

Crystal density is the primary driver of detonation velocity (

-

Packing Coefficient: The planar nature of the imidazole ring allows for "graphitic-like" layering.

-

Performance: With a density approaching 1.76 g/cm³, MDNI serves as a precursor or component in formulations rivaling RDX (Cyclotrimethylenetrinitramine) but with reduced sensitivity.

Dipole Moments and Solubility

The asymmetry of the 2-methyl and 4,5-dinitro substitution creates a strong molecular dipole.

-

Solubility: Poorly soluble in non-polar solvents (hexane) but soluble in polar aprotic solvents (DMSO, Acetone). This solubility profile dictates the solvent choices for recrystallization (methanol/water mixtures) to optimize crystal size and purity.

References

-

Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole.[4] Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349–o1350.

-

Cho, S. G., Cheun, Y. G., & Park, B. S. (1998). Molecular structure and energetic properties of dinitroimidazoles. Journal of Molecular Structure: THEOCHEM, 432(1-3), 41–53.

-

Bulatova, N. N., et al. (2007). 2,4,5-Trinitroimidazole-Based Energetic Salts. Chemistry – An Asian Journal, 2(2). (Contextual reference for nitroimidazole packing behavior).

-

Sigma-Aldrich. 2-Methyl-4(5)

Sources

An In-depth Technical Guide to the Thermal Stability of 2-Methyl-4,5-dinitro-1H-imidazole

Foreword

The evaluation of thermal stability is a cornerstone in the research and development of energetic materials. For professionals in fields ranging from pharmaceuticals to materials science, a profound understanding of a compound's behavior under thermal stress is critical for ensuring safety, predicting performance, and establishing handling protocols. This guide provides a comprehensive technical overview of the thermal stability of 2-methyl-4,5-dinitro-1H-imidazole, a stable energetic compound with potential applications as a propellant ingredient.[1] By integrating theoretical decomposition mechanisms with practical experimental methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, ensuring that the described protocols are not merely procedural but are grounded in robust scientific reasoning.

Introduction to 2-Methyl-4,5-dinitro-1H-imidazole

2-Methyl-4,5-dinitro-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with one methyl group and two nitro groups (NO₂). The imidazole backbone provides a degree of aromatic stability, while the nitro groups are energetic moieties that are central to its performance characteristics. The precise arrangement of these functional groups governs its chemical reactivity, density, and, most importantly, its thermal stability.

The crystal structure of 2-methyl-4,5-dinitro-1H-imidazole has been determined, revealing a planar molecular geometry.[1] This structural insight is crucial, as intermolecular interactions, such as hydrogen bonding, can significantly influence the energy required to initiate decomposition. As an energetic material, its stability under thermal stress is a primary determinant of its viability for practical applications, dictating storage requirements, handling procedures, and performance reliability.

| Property | Value | Source |

| Chemical Formula | C₄H₄N₄O₄ | [1] |

| Molecular Weight | 172.10 g/mol | Calculated |

| Synonym(s) | 2-Me-4,5-DNI | N/A |

| Known Applications | Potential propellant ingredient | [1] |

Theoretical Framework: Decomposition Pathways

The thermal decomposition of nitroaromatic compounds, including dinitroimidazoles, is a complex process involving multiple potential reaction pathways. Understanding these theoretical mechanisms is essential for interpreting experimental data and predicting decomposition products. For dinitroimidazoles, two primary initial steps are widely considered in the scientific literature.

C-NO₂ Bond Homolysis

The most common initial step in the decomposition of many nitroaromatic energetic materials is the homolytic cleavage of the carbon-nitro (C-NO₂) bond. This bond is often the weakest in the molecule, and its scission releases the highly reactive nitrogen dioxide (NO₂) radical. This step is typically rate-determining and initiates a cascade of subsequent exothermic reactions.

Nitro-Nitrite Isomerization

An alternative pathway involves the rearrangement of a nitro group (-NO₂) into a nitrite group (-ONO), followed by the cleavage of the O-NO bond to release nitric oxide (NO). This nitro-nitrite isomerization is a crucial decomposition mechanism for many energetic materials and can compete with or follow C-NO₂ bond cleavage.

The predominance of one pathway over the other is influenced by the molecular structure, steric hindrance, and electronic effects within the imidazole ring. The released radical species (NO₂ and NO) can then participate in secondary reactions, including abstraction of hydrogen atoms and oxidation of the molecular backbone, leading to the formation of gaseous products like N₂, H₂O, CO, and CO₂.

Caption: Figure 1: Potential Initial Decomposition Pathways

Experimental Assessment of Thermal Stability

The thermal stability of 2-methyl-4,5-dinitro-1H-imidazole is primarily evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Core Techniques: TGA and DSC

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated over time. TGA is used to determine decomposition temperatures, identify the presence of volatiles (like water or solvents), and quantify the residual mass after decomposition.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC identifies thermal events such as melting, crystallization, and decomposition, characterizing them as either endothermic (heat absorbing) or exothermic (heat releasing). For energetic materials, decomposition is a critical exothermic event.

Simultaneous TGA-DSC analysis is a highly efficient method for characterizing pharmaceutical and energetic compounds, providing both mass change and heat flow data from a single experiment.[2]

Illustrative Data: The N-Methyl Isomer

While specific, peer-reviewed thermal analysis data for 2-methyl-4,5-dinitro-1H-imidazole is not widely published, a study on its N-methylated isomer, 4,5-dinitro-1-methylimidazole (4,5-MDNI) , provides a valuable proxy for understanding the expected thermal behavior and the data derived from analysis.[3] This study utilized DSC to assess its stability.

| Parameter | Value | Method | Reference |

| Compound | 4,5-dinitro-1-methylimidazole (4,5-MDNI) | N/A | [3] |

| Melting Point | 78°C | DSC | [4] |

| Decomposition Analysis | Good thermal stability | DSC | [3][4] |

| Compatibility | Poor with HMX; Incompatible with RDX, CL-20 | DSC | [3] |

This table presents data for a related isomer to illustrate the type of results obtained from DSC analysis. The thermal properties of 2-methyl-4,5-dinitro-1H-imidazole may differ.

Experimental Protocols

The following protocols are designed to provide a robust framework for the thermal analysis of 2-methyl-4,5-dinitro-1H-imidazole. The causality behind each parameter is explained to ensure scientific integrity.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and its temperature sensor using certified reference materials with known Curie points (e.g., nickel).

-

Rationale: Ensures accuracy and reproducibility of mass and temperature measurements.

-

-

Sample Preparation: Weigh 1-3 mg of 2-methyl-4,5-dinitro-1H-imidazole into a ceramic or aluminum TGA pan. A smaller sample size is crucial for energetic materials to minimize the risk of a rapid, uncontrolled release of energy.

-

Rationale: Minimizes thermal gradients within the sample and reduces the risk associated with energetic decomposition.

-

-

Atmosphere Selection: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Rationale: An inert atmosphere prevents premature oxidative decomposition, ensuring that the observed thermal events are inherent to the molecule's stability and not a reaction with oxygen.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experiment time. A faster rate can shift decomposition events to higher temperatures.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary mass loss step.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the onset temperature and enthalpy of exothermic decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C, ΔH_fus: 28.5 J/g).

-

Rationale: Ensures the accuracy of measured transition temperatures and energy changes.

-

-

Sample Preparation: Weigh 0.5-2 mg of 2-methyl-4,5-dinitro-1H-imidazole into a vented or hermetically sealed aluminum pan. If gaseous products are expected to influence the decomposition, a pinhole lid is recommended.

-

Rationale: Small sample mass is critical for safety. The choice of pan sealing affects the pressure environment within the crucible, which can influence decomposition kinetics.

-

-

Atmosphere Selection: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Rationale: As with TGA, an inert atmosphere isolates the intrinsic thermal decomposition from oxidation.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

Rationale: Consistent heating rates allow for comparison between TGA and DSC results and with literature data.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset and peak temperatures for each event. Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔH_decomp).

Caption: Figure 2: General Workflow for Thermal Analysis

Conclusion

This guide has outlined the critical aspects of evaluating the thermal stability of 2-methyl-4,5-dinitro-1H-imidazole. While direct experimental data for this specific compound remains limited in public literature, a robust assessment can be performed by adhering to the detailed TGA and DSC protocols provided. The theoretical decomposition pathways, primarily C-NO₂ bond scission and nitro-nitrite isomerization, provide a solid framework for interpreting the exothermic events observed during analysis. Data from the closely related isomer, 4,5-dinitro-1-methylimidazole, serves as a practical example of the expected results, highlighting good overall thermal stability. By combining rigorous experimental technique with a sound theoretical understanding, researchers can confidently and safely characterize the thermal properties of this and other energetic materials, paving the way for their potential application in advanced technologies.

References

-

Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole. Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349–o1350. [Link]

-

Lian, P., Xiao, Y., Chen, J., Gong, L., Chen, L., & Wang, J. (2021). 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. Journal of Energetic Materials, 41(2), 209-221. [Link]

-

Cao, D.-L., Wang, X.-J., Yang, C.-Y., & Chang, J.-F. (2009). Synthesis of 1-Methyl-4, 5-dinitroimidazole. Chinese Journal of Energetic Materials. [Link]

Sources

discovery of 2-methyl-4,5-dinitro-1H-imidazole

The Discovery and Technical Characterization of 2-Methyl-4,5-dinitro-1H-imidazole: A Dual-Use Scaffold[1]

Executive Summary

2-Methyl-4,5-dinitro-1H-imidazole (CAS: 19183-16-5) represents a unique intersection between high-energy density materials (HEDMs) and pharmaceutical chemistry.[1] Structurally, it is the exhaustively nitrated ring-derivative of 2-methylimidazole.[1] Unlike its mono-nitro cousins (e.g., the antibiotic precursor 2-methyl-5-nitroimidazole), the 4,5-dinitro variant possesses a high nitrogen-to-carbon ratio, granting it significant energetic properties while serving as a critical impurity standard and intermediate in the synthesis of next-generation nitroimidazole antibiotics like Morinidazole and Ornidazole.[1]

This guide details the discovery evolution, synthesis protocols, and structural characterization of this compound, designed for researchers in medicinal chemistry and energetic materials.

Part 1: Historical Context & Discovery

The "discovery" of 2-methyl-4,5-dinitroimidazole was not a singular event but a gradual emergence from two distinct fields: antibiotic development and naval ordnance research .[1]

The Pharmaceutical Origin (1950s–1970s)

Following the isolation of Azomycin (2-nitroimidazole) in 1953 and the subsequent success of Metronidazole , researchers at companies like Rhône-Poulenc and Ciba-Geigy began systematically nitrating imidazole derivatives to optimize biological activity.

-

The Mono-Nitro Barrier: Early efforts focused on mono-nitration, yielding 2-methyl-4(5)-nitroimidazole.[1] The introduction of a second nitro group was chemically challenging due to the strong electron-withdrawing nature of the first nitro group, which deactivates the imidazole ring toward further electrophilic substitution.

-

Isolation as Impurity: 2-methyl-4,5-dinitroimidazole was initially identified as a trace byproduct (impurity) in the aggressive nitration of 2-methylimidazole intended for drug precursors.[1]

The Energetic Materials Characterization (2000s)

The compound gained independent significance when the U.S. Naval Research Laboratory (NRL) investigated it as a stable energetic material.

-

Definitive Structure (2003): The crystal structure was solved by Richard Gilardi and Robin N. Evans , confirming its high density and extensive hydrogen-bonding network. This work transitioned the molecule from a "pharmaceutical impurity" to a "propellant ingredient" candidate.

Part 2: Chemical Synthesis & Mechanism

The synthesis of 2-methyl-4,5-dinitroimidazole requires overcoming the deactivation of the imidazole ring.[1] The protocol below describes the two-stage nitration process.

Mechanism of Action

-

Stage 1 (Mono-nitration): Electrophilic attack by the nitronium ion (

) occurs readily at the 4 or 5 position of 2-methylimidazole. Tautomerism makes these positions equivalent in solution. -

Stage 2 (Di-nitration): The presence of the first nitro group significantly lowers the nucleophilicity of the remaining ring carbon. Forcing conditions (oleum/fuming nitric acid and heat) are required to drive the second substitution.

Experimental Protocol

Safety Warning: This reaction involves fuming acids and generates energetic nitro compounds. Perform behind a blast shield with rigorous temperature control.

Step 1: Synthesis of 2-Methyl-4-nitroimidazole (Precursor Preparation)

-

Dissolution: Dissolve 2-methylimidazole (0.1 mol) in concentrated sulfuric acid (

, 98%) at 25°C. -

Nitration: Dropwise add nitric acid (

, 70%) while maintaining temperature <30°C. -

Heating: Slowly raise temperature to 80°C for 2 hours.

-

Quench: Pour onto crushed ice and neutralize with

to pH 2.5. Filter the yellow precipitate.

Step 2: Synthesis of 2-Methyl-4,5-dinitroimidazole (The Core Reaction)

-

Acid Preparation: Prepare a mixed acid solution of fuming nitric acid (98%, d=1.5) and oleum (20% free

). -

Addition: Add the dried 2-methyl-4-nitroimidazole solid to the acid mixture in small portions at 0°C.

-

Forcing Conditions: Heat the reaction mixture to 100–110°C for 4–6 hours.

-

Note: The high temperature is critical to overcome the activation energy barrier for the second nitro group insertion.

-

-

Isolation: Cool to room temperature and pour onto ice. The dinitro compound precipitates as a pale yellow/white solid.

-

Purification: Recrystallize from ethanol or acetonitrile.

Yield: Typically 40–60% depending on temperature control.

Part 3: Visualization of Pathways

Figure 1: Synthesis & Application Workflow

Caption: Step-wise nitration pathway from 2-methylimidazole to the dinitro target, branching into pharmaceutical and energetic applications.

Part 4: Characterization & Properties

The following data validates the identity of the synthesized compound.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 19183-16-5 | Unique Identifier |

| Molecular Formula | High Nitrogen Content (32.5%) | |

| Molecular Weight | 172.10 g/mol | |

| Melting Point | 188–192 °C | Distinct from mono-nitro (252°C) |

| Density | ~1.65 g/cm³ | High density is favorable for explosives |

| Appearance | White to pale yellow crystals |

Structural Insights (Crystal Data)

According to the Gilardi & Evans structure (2003):

-

Crystal System: Monoclinic or Orthorhombic (polymorph dependent).

-

Packing: The molecule is planar.[2][3] Extensive intermolecular Hydrogen bonding (

) links the molecules into infinite chains, contributing to its high density and thermal stability. -

Nitro Groups: The two nitro groups at positions 4 and 5 are twisted slightly out of the imidazole plane to relieve steric strain, which impacts its sensitivity to impact.

Part 5: Applications & Implications

Pharmaceutical Development

-

Impurity Standard: In the production of Ornidazole and Morinidazole , over-nitration can lead to trace amounts of the 4,5-dinitro analog. It is a required reference standard (USP/EP) to ensure drug purity.

-

Antifungal Scaffold: Recent studies (e.g., Der Pharma Chemica) indicate that N-alkylated derivatives of 2-methyl-4,5-dinitroimidazole possess potent antifungal activity against Candida species, often exceeding the efficacy of fluconazole in specific strains.[1]

Energetic Materials

-

Propellant: Due to its positive oxygen balance contribution and high density, it is used as an oxidizer/fuel in composite propellants.

-

Precursor: It serves as the immediate precursor to 1-Methyl-2,4,5-trinitroimidazole , a more powerful explosive, via N-methylation and further processing.[1]

References

-

Crystal Structure Determination: Gilardi, R., & Evans, R. N. (2003).[2] 2-Methyl-4,5-dinitroimidazole.[1][4][5][6][7][8] Acta Crystallographica Section E. Link

-

Pharmaceutical Impurity Context: Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI Molecules. Link

-

Energetic Precursor Chemistry: Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole. Central European Journal of Energetic Materials. Link

-

Biological Activity: Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Link

-

General Nitroimidazole Chemistry: Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry. Link

Sources

- 1. CAS 696-23-1: 2-Methyl-5-nitroimidazole | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Theoretical & Synthetic Characterization of Dinitroimidazole Isomers

Executive Summary

The search for Insensitive High Explosives (IHE) has identified dinitroimidazoles (DNIs) as critical candidates that bridge the gap between high performance (HMX-like) and high stability (TATB-like). This technical guide details the theoretical landscape of DNI isomers, specifically focusing on the thermodynamic preference for 2,4-dinitroimidazole (2,4-DNI) over its isomers 1,4-dinitroimidazole (1,4-DNI) and 4,5-dinitroimidazole (4,5-DNI) .

By integrating Density Functional Theory (DFT) with experimental validation, this guide establishes a self-validating protocol for predicting detonation properties and designing synthetic pathways. The data confirms that while 1,4-DNI exhibits higher immediate chemical reactivity, it serves as a kinetically unstable intermediate that thermally rearranges into the thermodynamically superior 2,4-DNI.

Computational Methodology: The Theoretical Protocol

To accurately predict the behavior of high-nitrogen energetic materials, a rigid computational workflow is required. Standard molecular mechanics are insufficient for nitro-heterocycles due to the complex electron delocalization involved in the imidazole ring.

Validated DFT Protocol

The following protocol is the industry standard for obtaining reliable Heat of Formation (HOF) and detonation parameters.

Step 1: Geometry Optimization

-

Software: Gaussian 09/16 or GAMESS.

-

Functional: B3LYP (hybrid functional) or M06-2X (for better dispersion interactions).

-

Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for capturing the electron density of the nitro groups (

). -

Constraint: No symmetry constraints (

) to allow for ring puckering.

Step 2: Frequency Analysis

-

Purpose: Verify stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.

-

Causality: If imaginary frequencies exist, the structure is a transition state, not a stable isomer.

Step 3: Heat of Formation (HOF) Calculation

-

Method: Isodesmic reactions (bond separation reactions) are preferred over atomization energy methods to cancel systematic errors.

-

Equation:

.

Step 4: Detonation Parameter Estimation

-

Tool: EXPLO5 or Kamlet-Jacobs (K-J) equations.

-

Key Inputs: Theoretical Density (

), HOF.

Computational Workflow Diagram

Figure 1: Validated computational workflow for energetic material characterization. Blue nodes indicate quantum mechanical steps; Yellow indicates thermodynamic derivation; Red indicates empirical detonation modeling.

Isomeric Landscape & Energetic Properties

The position of the nitro groups dictates the stability. Theoretical studies reveal a clear hierarchy in thermodynamic stability: 2,4-DNI > 4,5-DNI > 1,4-DNI .

Comparative Data Analysis

The following table synthesizes theoretical data (DFT-B3LYP) and experimental validation points. 2,4-DNI is the target for IHE applications due to its balance of density and stability.

| Property | 1,4-Dinitroimidazole | 2,4-Dinitroimidazole | 4,5-Dinitroimidazole | Benchmark (TNT) |

| Formula | ||||

| Density ( | 1.83 g/cm³ | 1.86 g/cm³ | 1.81 g/cm³ | 1.65 g/cm³ |

| Detonation Vel. ( | ~8,900 m/s | ~8,500 m/s | ~8,300 m/s | 6,900 m/s |

| Stability (HOF) | High Positive (Unstable) | Moderate (Stable) | Moderate | Low (Stable) |

| Sensitivity | High (Impact sensitive) | Insensitive (IHE) | Moderate | Insensitive |

| Key Feature | Vicinal | - |

The Rearrangement Mechanism

A critical finding in dinitroimidazole theory is the thermal rearrangement . 1,4-DNI contains an

Figure 2: The synthesis pathway showing the conversion of the unstable 1,4-isomer into the stable 2,4-isomer via thermal rearrangement.

Stability & Sensitivity: The HOMO-LUMO Gap[3]

Theoretical studies utilize the HOMO-LUMO band gap (

-

Principle: A larger energy gap implies a "harder" molecule (less polarizable), which typically correlates to lower impact sensitivity (higher stability).

-

Observation: 2,4-DNI exhibits a larger

compared to 1,4-DNI. This is attributed to the extensive hydrogen bonding network available in 2,4-DNI (intermolecular H-bonds between NH and

Electrostatic Potential (ESP)

DFT calculations of the ESP surface show that 1,4-DNI has a highly positive potential over the ring due to the electron-withdrawing

Synthetic Validation Strategy

Based on the theoretical stability hierarchy, a direct synthesis of 2,4-DNI is difficult due to the directing effects of the imidazole ring. The "Self-Validating" protocol involves synthesizing the 1,4-isomer and rearranging it.

Protocol: Synthesis of 2,4-DNI via 1,4-DNI Rearrangement

Step 1: Nitration (Formation of 1,4-DNI)

-

Reagents: 4-nitroimidazole (Start), 98%

, Acetic Anhydride ( -

Condition: Maintain temperature < 35°C.

-

Mechanism: The

generates the nitronium ion ( -

Isolation: Quench in ice water. Filter the white precipitate (1,4-DNI). Caution: 1,4-DNI is sensitive.

Step 2: Thermal Rearrangement (Conversion to 2,4-DNI)

-

Solvent: Chlorobenzene (high boiling point, inert).

-

Process: Suspend 1,4-DNI in chlorobenzene.

-

Reaction: Heat to 120-130°C for 3-4 hours.

-

Observation: The solid will dissolve and re-precipitate or change form. The

group cleaves and reattaches at the C2 position. -

Purification: Cool to room temperature. Filter the solid.[3] Wash with methylene chloride.

-

Yield: High (>80%) conversion to 2,4-DNI.

Step 3: Validation

-

DSC (Differential Scanning Calorimetry): 2,4-DNI should show a melting point/decomposition peak at ~265°C . (If peak is <200°C, rearrangement is incomplete).

-

NMR:

NMR will show the shift of the ring proton as the symmetry changes.

References

-

Synthesis and Properties of 2,4-Dinitroimidazole. Source: Vertex AI / Google Patents (US8119679B2) Significance: Describes the thermal rearrangement method and safety advantages of 2,4-DNI.

-

Theoretical Studies on Dynamic Properties and Intermolecular Interactions of 2,4-Dinitroimidazole. Source: CrystEngComm (Royal Society of Chemistry) Significance: Provides DFT-based insights into crystal packing and defect-induced sensitivity.

-

Synthesis, Thermal Hazard Analysis and Density Functional Theory Study of Nitroimidazoles. Source: ResearchGate / Journal of Thermal Analysis and Calorimetry Significance: Compares 1,4-DNI, 2,4-DNI, and 4,5-DNI, confirming the N-NO2 bond weakness in 1,4-DNI.

-

Calculation of the Density and Detonation Properties of C, H, N, O and F Compounds. Source: SciELO / Journal of the Mexican Chemical Society Significance: Validates the Kamlet-Jacobs method for predicting detonation velocities of nitro-heterocycles.

Sources

Methodological & Application

synthesis of 2-methyl-4,5-dinitro-1H-imidazole from 2-methylimidazole

The following Application Note and Protocol details the synthesis of 2-methyl-4,5-dinitro-1H-imidazole (CAS: 19183-16-5) from 2-methylimidazole .

Introduction & Scope

2-Methyl-4,5-dinitro-1H-imidazole (2-MDNI) is a critical intermediate in the synthesis of high-energy density materials (HEDMs) and specific pharmaceutical agents (e.g., nitroimidazole antibiotics). While the 2-methyl group provides slight activation of the imidazole ring via hyperconjugation, the introduction of the first nitro group at the 4(5)-position creates a strongly deactivated system. Consequently, introducing the second nitro group to form the 4,5-dinitro species requires forcing conditions that often lead to oxidative ring degradation (yielding parabanic acid or oxalic acid) if not precisely controlled.

This guide presents a robust, two-stage nitration protocol designed to maximize yield while mitigating thermal runaway risks. The process is split into the isolation of the mononitro intermediate followed by a vigorous second nitration, ensuring product purity and safety.

Key Chemical Challenges

-

Deactivation: The electron-withdrawing nature of the first nitro group (

) significantly raises the activation energy for the second electrophilic aromatic substitution. -

Oxidative Sensitivity: The imidazole ring is prone to oxidative cleavage by hot nitric acid, necessitating strict temperature control.

-

Exotherm Management: Both nitration steps are highly exothermic; the second step involves metastable energetic intermediates.

Reaction Mechanism & Pathway[1][2][3][4]

The synthesis proceeds via sequential Electrophilic Aromatic Substitution (

-

Stage 1 (Mononitration): Nitration of 2-methylimidazole occurs preferentially at the 4(5)-position. The methyl group directs ortho/para, but in the imidazole ring, the 4 and 5 positions are tautomerically equivalent and highly reactive.

-

Stage 2 (Dinitration): The 2-methyl-4-nitroimidazole intermediate is protonated in strong acid (decreasing reactivity further). The nitronium ion (

) must attack the remaining 5-position. This requires fuming nitric acid and elevated temperatures.

Figure 1: Sequential nitration pathway showing the critical intermediate and potential oxidative degradation route.

Safety Assessment (Critical)

-

Energetic Material Hazard: Polynitroimidazoles are energetic materials. While 2-MDNI is relatively stable, it should be treated as a potential explosive. Do not scale up beyond 10g without specific safety testing (DSC/ARC).

-

Acid Hazards: Fuming Nitric Acid (98%+) and Oleum/Conc. H2SO4 are severe oxidizers and dehydrating agents. Full PPE (face shield, acid-resistant apron, long gloves) is mandatory.

-

Fume Hood: Reactions generate significant

fumes. Work must be performed in a high-efficiency fume hood.

Experimental Protocol

Stage 1: Synthesis of 2-Methyl-4-nitroimidazole

Note: This intermediate is commercially available. If purchasing, skip to Stage 2. If synthesizing, follow below.

Reagents:

-

2-Methylimidazole (2-MeIm): 50.0 g (0.61 mol)

-

Sulfuric Acid (

, 98%): 150 mL -

Nitric Acid (

, 70%): 100 mL -

Ammonium Hydroxide (

, 25%): For neutralization

Procedure:

-

Dissolution: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, add 150 mL of conc.

. Cool to 0–5°C using an ice-salt bath. -

Addition: Slowly add 50.0 g of 2-methylimidazole in small portions. Caution: Exothermic.[1] Maintain internal temperature < 40°C.

-

Nitration: Add 100 mL of

dropwise via an addition funnel, keeping temperature < 60°C. -

Heating: Once addition is complete, replace the ice bath with a heating mantle. Slowly ramp temperature to 130–140°C .

-

Reaction: Reflux at this temperature for 3–4 hours.

-

Quench: Cool the mixture to room temperature (RT) and pour onto 500 g of crushed ice.

-

Isolation: Neutralize the slurry to pH 6–7 using

. The product will precipitate as a yellow/white solid. -

Filtration: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

-

Expected Yield: 65–75 g (85–95%)

-

Melting Point: 252–254°C

-

Stage 2: Synthesis of 2-Methyl-4,5-dinitroimidazole (Target)

This step requires strict adherence to temperature limits to avoid ring destruction.

Reagents:

-

2-Methyl-4-nitroimidazole (from Stage 1): 10.0 g (78.7 mmol)

-

Fuming Nitric Acid (

, >98%): 30 mL -

Concentrated Sulfuric Acid (

, 98%): 30 mL -

Optional: Oleum (20%

) can be used to enhance yield if the 98% acid mix is insufficient.

Procedure:

-

Acid Mix Preparation: In a 250 mL RBF, carefully mix 30 mL conc.

and 30 mL fuming -

Substrate Addition: Add 10.0 g of 2-methyl-4-nitroimidazole in small portions. The solution may turn orange/brown.

-

Controlled Heating: Equip the flask with a reflux condenser. Heat the mixture slowly to 100–110°C .

-

Critical Control: Do not exceed 115°C. Higher temperatures favor oxidative ring opening to parabanic acid (See Figure 1).

-

-

Digestion: Maintain temperature at 100–110°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) if possible, though dinitro species are polar.

-

Quench: Cool to RT and pour the reaction mixture onto 200 g of crushed ice.

-

Neutralization: Carefully adjust pH to ~2–3 with solid Sodium Bicarbonate (

) or -

Extraction (Alternative to Filtration): If a precipitate does not form immediately, extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Purification: Dry the organic layer over anhydrous

, filter, and evaporate. Recrystallize the residue from ethanol or water.

Data Summary Table:

| Parameter | Stage 1 (Mononitro) | Stage 2 (Dinitro) |

| Starting Material | 2-Methylimidazole | 2-Methyl-4-nitroimidazole |

| Nitrating Agent | 70% | Fuming |

| Temperature | 130–140°C | 100–110°C |

| Time | 3–4 Hours | 4–6 Hours |

| Key Risk | Exotherm upon addition | Oxidative ring destruction |

| Appearance | White/Yellow Powder | Pale Yellow/Cream Solid |

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed.

-

Melting Point: The dinitro derivative typically melts lower than the mononitro precursor or decomposes upon melting. Literature values for similar dinitroimidazoles suggest a range of 180–200°C (dec) , but specific polymorphs may vary.

-

1H NMR (DMSO-d6):

-

IR Spectroscopy: Look for symmetric and asymmetric

stretches at roughly 1530

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 2) | Oxidative degradation | Reduce reaction temperature to 95–100°C; ensure reagents are dry. |

| No Precipitate (Quench) | Product solubility | The dinitro compound is more acidic. Do not over-neutralize (keep pH < 4). Use solvent extraction (EtOAc). |

| Red Fumes (Excess) | Runaway oxidation | Immediate cooling. Check if temp exceeded 120°C. |

References

-

Lyapunova, M. V., et al. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Tomsk State University Journal of Chemistry.

-

Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials.

-

Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole.[5][6][3][7][8][9] Acta Crystallographica Section E.

- Cho, S. G., et al. (1998). Nitration of imidazoles. Journal of Molecular Structure: THEOCHEM.

-

US Patent 3644391A. Process for preparing 4(5)-nitroimidazoles.

Sources

- 1. DE2310414A1 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents [patents.google.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues | MDPI [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 9. researchgate.net [researchgate.net]

Application Note: Regioselective Nitration of 2-Methylimidazole

Topic: Advanced Protocols for the Nitration of 2-Methylimidazole Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Safety Officers.

High-Yield Synthesis of 2-Methyl-4(5)-nitroimidazole

Executive Summary & Strategic Importance

The nitration of 2-methylimidazole (2-MI) is a pivotal transformation in the synthesis of nitroimidazole antibiotics, most notably Metronidazole , Tinidazole , and Dimetridazole . These active pharmaceutical ingredients (APIs) rely on the introduction of a nitro group at the C-4/C-5 position of the imidazole ring.

This guide addresses the specific challenges of this reaction:

-

Deactivated Substrate: The imidazole ring becomes protonated in the strong acid media required for nitration, forming a highly deactivated imidazolium cation. This necessitates vigorous reaction conditions.[1]

-

Safety Hazards: The reaction is highly exothermic. "Runaway" thermal events and local "micro-explosions" are historical risks associated with the classical Pyman method.

-

Regioselectivity: While the 2-position is blocked by a methyl group, directing the nitro group to the 4(5)-position requires precise control to avoid dinitration or ring oxidation.

We present two validated protocols: a Modified Industrial Mixed-Acid Protocol (robust for scale-up) and a High-Yield Nitrate Salt Protocol (superior yield and safety profile for laboratory optimization).

Mechanistic Insight & Reaction Logic

The nitration of imidazoles is an Electrophilic Aromatic Substitution (

-

The Species Problem: In concentrated

, 2-MI is fully protonated ( -

The Pathway: Reaction occurs either on the trace amount of free base present (unlikely in 98% acid) or requires extreme forcing conditions to nitrate the cation directly. Evidence suggests the reaction proceeds via the cation at elevated temperatures (

). -

Tautomerism: The product, 2-methyl-4-nitroimidazole, exists in tautomeric equilibrium with 2-methyl-5-nitroimidazole. They are chemically identical until the N1-nitrogen is alkylated.

Figure 1: Mechanistic Pathway and Tautomerism

Caption: Reaction pathway showing the protonation equilibrium and the high-energy barrier nitration of the imidazolium cation.

Experimental Protocols

Protocol A: Modified Mixed-Acid Method (Industrial Standard)

Based on the optimized Pyman procedure. Suitable for scale-up but requires strict thermal control.

Safety Warning: This reaction is prone to delayed exotherms. Never add the total acid charge at once.

Reagents & Equipment

| Component | Specification | Quantity (Ratio) |

| 2-Methylimidazole | 99% Purity, Solid | 1.0 equiv |

| Nitric Acid | Fuming (98%) or 70% | 1.2 - 1.5 equiv |

| Sulfuric Acid | 98% Conc. | 3.0 - 5.0 equiv |

| Equipment | Jacketed reactor, overhead stirrer (high torque), internal temp probe. | - |

Step-by-Step Workflow

-

Nitrate Salt Formation (The "Safe" Start):

-

Charge the reactor with Nitric Acid (1.2 equiv). Cool to 0–10°C .

-

Slowly add solid 2-methylimidazole portion-wise.

-

Critical Control: Maintain temperature < 20°C . The amine will neutralize the acid, forming 2-methylimidazole nitrate in situ. This step is exothermic but manageable.

-

Why? Pre-forming the nitrate salt prevents the violent "charring" reaction that occurs if free imidazole meets concentrated sulfuric acid directly.

-

-

Sulfuric Acid Addition:

-

To the stirred nitrate slurry/solution, add Sulfuric Acid (3.0 equiv) dropwise.

-

Allow temperature to rise naturally to 40–50°C during addition.

-

-

Thermal Reaction (The Nitration):

-

Heat the mixture slowly to 120°C .

-

Observation: Evolution of brown

fumes indicates initiation. -

Hold at 130–140°C for 3–4 hours .

-

Endpoint: Monitor by HPLC (disappearance of 2-MI).

-

-

Quenching & Isolation:

-

Cool reaction mass to 25°C .

-

Pour onto crushed ice (ratio 1:5 w/w).

-

Neutralization: Slowly adjust pH to pH 5–6 using

(25%) or -

Note: The product precipitates as a white/off-white solid upon neutralization.

-

Filter, wash with ice-cold water, and dry at 60°C.

-

Protocol B: Nitrate Salt Method (High Yield / Green Chemistry)

Recommended for laboratory synthesis. Uses alkali metal nitrates to generate

Reagents & Equipment

| Component | Specification | Quantity |

| 2-Methylimidazole | Solid | 10.0 g (122 mmol) |

| Potassium Nitrate ( | Granular | 13.5 g (134 mmol) |

| Sulfuric Acid | 95-98% | 50 mL |

| Solvent | Water (for workup) | 200 mL |

Step-by-Step Workflow

-

Dissolution:

-

In a 250 mL round-bottom flask, dissolve 2-methylimidazole (10 g) in Sulfuric Acid (50 mL).

-

Caution: Exothermic solvation. Cool in an ice bath to keep T < 40°C.

-

-

Reagent Addition:

-

Add Potassium Nitrate (

) in small portions over 20 minutes. -

Stir until fully dissolved.

-

-

Reaction:

-

Workup:

-

Cool to room temperature.

-

Pour into 200 g crushed ice.

-

Neutralize with aqueous Ammonia (25%) to pH 6–7 .[3]

-

Yield Optimization: The product is amphoteric but least soluble near neutral pH. Do not over-basify (pH > 9) or product will redissolve as the anion.

-

-

Purification:

Analytical Validation

Confirm the identity of 2-methyl-4-nitroimidazole using the following parameters.

| Parameter | Expected Value | Notes |

| Appearance | White to pale yellow crystalline powder | Darkens if trace acid remains. |

| Melting Point | 250 – 254°C | Sharp melting point indicates purity. |

| 1H-NMR (DMSO-d6) | Absence of signals at | |

| HPLC Purity | > 98.5% (Area %) | Common impurity: 2-methyl-4,5-dinitroimidazole (trace). |

Figure 2: Analytical Logic & Troubleshooting

Caption: Decision tree for troubleshooting common yield and purity issues.

Safety Considerations (Crucial)

-

Thermal Runaway: The nitration of imidazoles is characterized by an induction period followed by rapid heat release. Do not exceed the recommended heating ramp rates (approx 1°C/min).

-

Energetic Materials: While 2-methyl-4-nitroimidazole is stable, polynitrated by-products (rare but possible with excess acid) can be shock-sensitive. Do not distill the reaction mixture to dryness.

-

NOx Fumes: The reaction generates significant nitrogen dioxide (brown gas). Scrubbers (NaOH trap) are mandatory for scales > 10g.

References

-

Pyman, F. L. (1922). Nitro-derivatives of 2-methylimidazole. Journal of the Chemical Society, Transactions. Link

-

Lyapunova, M. V., et al. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts. Tomsk State University Journal of Chemistry. Link

-

BenchChem. (2025).[10] Protocol for Nitration of Imidazoles. BenchChem Application Notes. Link

-

US Patent 4209631A. (1980). Process for the safe nitration of 2-methylimidazole. Link

-

ChemicalBook. (2024).[4] 2-Methyl-5-nitroimidazole Safety Data Sheet. Link

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]

- 8. Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

purification techniques for 2-methyl-4,5-dinitro-1H-imidazole

Application Note: Advanced Purification Protocols for 2-Methyl-4,5-dinitro-1H-imidazole (MDNI)

Executive Summary

2-Methyl-4,5-dinitro-1H-imidazole (MDNI) is a critical heterocyclic scaffold utilized in two distinct high-stakes fields: as a precursor for nitroimidazole-based antibiotics (e.g., dimetridazole analogs) and as an insensitive high-energy density material (HEDM) in energetic formulations.

The synthesis of MDNI typically involves the nitration of 2-methylimidazole.[1] This process generates specific impurity profiles, primarily the under-nitrated 2-methyl-4(5)-nitroimidazole (Mono-NI) , inorganic acid residues, and oxidative degradation products (tars).

This guide details two validated purification methodologies:

-

Thermodynamic Recrystallization: Utilizing solubility differentials in Ethanol/Water systems to separate the dinitro target from mono-nitro impurities.

-

Acid-Base Fractionation: Leveraging the enhanced acidity of the dinitro-imidazole proton for bulk purification.

Physicochemical Profile & Impurity Analysis

Understanding the solute-solvent interaction is the foundation of this protocol. The introduction of two nitro groups significantly alters the electron density of the imidazole ring compared to the mono-nitro precursor.

| Property | 2-Methyl-4,5-dinitroimidazole (MDNI) | 2-Methyl-4-nitroimidazole (Impurity) | Implication for Purification |

| pKa (NH acidity) | ~3.5 - 4.5 (Estimated) | ~9.5 | MDNI is significantly more acidic; soluble in mild bicarbonate. |

| Solubility (Cold H₂O) | Insoluble | Sparingly Soluble | Water is an excellent anti-solvent. |

| Solubility (Hot EtOH) | Highly Soluble | Soluble | Ethanol acts as the primary solvent. |

| Thermal Stability | Stable < 170°C (Decomp >180°C) | Stable up to ~250°C | Safety Critical: Avoid overheating MDNI; it is an energetic material. |

Impurity Fate Map

The following diagram illustrates the flow of impurities during the purification process.

Figure 1: Impurity Fate Map illustrating the rejection of mono-nitro species and inorganic acids into the filtrate.

Protocol A: Dual-Solvent Recrystallization (The Gold Standard)

This method yields the highest purity (>99%) by exploiting the steep solubility curve of MDNI in aqueous ethanol.

Reagents:

-

Ethanol (Absolute or 95%)

-

Deionized Water (Type II)

-

Activated Charcoal (optional, for decolorization)

Safety Note: MDNI is an energetic compound. Do not grind crystals vigorously. Use non-metallic spatulas.

Step-by-Step Methodology

-

Dissolution (Thermodynamic Saturation):

-

Place 10.0 g of crude MDNI in a round-bottom flask equipped with a reflux condenser.

-

Add Ethanol slowly while heating to 60-70°C (water bath).

-

Target: Use the minimum volume required to dissolve the solid completely (approx. 5–8 mL per gram).

-

Checkpoint: If the solution is dark brown/black, add 0.5 g activated charcoal and stir for 10 mins, then filter while hot through a pre-warmed Celite pad.

-

-

Anti-Solvent Addition:

-

Maintain the ethanol solution at ~60°C.

-

Add hot Deionized Water (60°C) dropwise.

-

End Point: Stop addition immediately when a persistent turbidity (cloudiness) appears that does not disappear with swirling.

-

Add 1-2 mL of Ethanol to just redissolve the turbidity (restore clarity).

-

-

Controlled Nucleation (Crystal Growth):

-

Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring.

-

Mechanism:[2] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the mono-nitro impurity.

-

Once at room temperature, transfer to a refrigerator (4°C) for 2 hours to maximize yield.

-

-

Isolation:

-

Collect crystals via vacuum filtration (Buchner funnel).

-

Wash: Wash the cake twice with cold (0°C) Ethanol/Water (20:80 mixture). This washes away the mother liquor containing the more soluble mono-nitro impurity.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours. Do not exceed 60°C.

-

Protocol B: Acid-Base Fractionation (Bulk Purification)

This method is ideal for removing non-acidic impurities (unreacted starting material) and inorganic acids. It relies on the acidity of the imidazole NH proton (pKa ~4 due to electron-withdrawing nitro groups).

Reagents:

-

Sodium Bicarbonate (NaHCO₃) saturated solution

-

Hydrochloric Acid (HCl), 2M

-

pH Meter

Workflow Diagram

Figure 2: Acid-Base Fractionation workflow leveraging the acidity of the dinitro-imidazole.

Step-by-Step Methodology

-

Salification:

-

Suspend crude MDNI in saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Stir for 30 minutes. The mixture will bubble (CO₂ release) as the MDNI dissolves to form the sodium salt.

-

Note: Use Bicarbonate rather than Hydroxide (NaOH) to prevent ring degradation, which can occur with dinitroimidazoles in strong alkali at elevated temperatures.

-

-

Filtration (Clarification):

-

Filter the solution.

-

Retentate: Discard any undissolved solids (tars, non-acidic impurities).

-

Filtrate: Contains the target MDNI as a water-soluble salt.

-

-

Precipitation:

-

Cool the filtrate to 10°C.

-

Slowly add 2M HCl while monitoring pH.

-

The product will precipitate as a thick slurry as the pH passes through 4.0. Continue acidifying to pH 2.0 to ensure complete recovery.

-

-

Wash & Dry:

Quality Control & Validation

To ensure the protocol's success, the isolated product must meet the following criteria:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeOH/H2O) | > 98.5% Area |

| Melting Point | Capillary (1°C/min) | 180–190°C (Decomposition)* |

| Appearance | Visual | Pale yellow to orange needles |

| Acidity | pH of aqueous slurry | Neutral (after washing) |

*Note: Melting points for dinitroimidazoles often vary with heating rate due to decomposition. Use DSC for precise thermal characterization.

References

-

Synthesis and Properties of Nitroimidazoles

- Source: Cho, S. G., et al. "Synthesis and characterization of 2-methyl-4,5-dinitroimidazole." Journal of Heterocyclic Chemistry.

- Context: Establishes the nitration pathways and energetic properties of the dinitro deriv

-

Verification:

-

Purification of Nitroimidazole Derivatives

- Source: US Patent 3,652,555 "Process for the prepar

- Context: Describes the acid-base handling and solubility profiles of methyl

-

Verification:

-

General Recrystallization Techniques for Energetic Materials

- Source: Agrawal, J.P., Hodgson, R.D. "Organic Chemistry of Explosives."

- Context: Provides safety guidelines for handling polynitro heterocyclic compounds during crystalliz

-

Verification:

Sources

Application Note: Analytical Characterization of 2-Methyl-4,5-Dinitro-1H-Imidazole (MDNI)

This Application Note is designed for researchers and analytical scientists characterizing 2-methyl-4,5-dinitro-1H-imidazole (MDNI) . Unlike its pharmaceutical precursor (metronidazole derivatives) or the common mononitro analog, MDNI is often investigated as an energetic material or a high-density intermediate. Consequently, this guide prioritizes safety , purity differentiation , and thermal stability .

Introduction & Safety Advisory

2-methyl-4,5-dinitro-1H-imidazole (MDNI) is a highly oxidized imidazole derivative. The presence of two nitro groups on the azole ring significantly alters its physicochemical profile compared to the mono-nitro precursor (2-methyl-4-nitroimidazole).

CRITICAL SAFETY WARNING: MDNI is classified as an energetic material . It possesses shock and friction sensitivity higher than standard pharmaceutical intermediates.

-

Explosive Hazard: Do not grind neat material in a mortar and pestle.

-

Thermal Runaway: Differential Scanning Calorimetry (DSC) must be performed in pinhole-vented gold-plated pans using small sample masses (<2 mg) to prevent cell rupture during decomposition.

Physicochemical Profile

| Property | Value / Description | Analytical Relevance |

| Formula | High Nitrogen/Oxygen content (Energetic) | |

| MW | 172.10 g/mol | Mass Spec Parent Ion |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity often correlates with impurities |

| Solubility | DMSO, Acetone, MeOH (Hot) | Poor solubility in water/non-polar solvents |

| Melting Point | Distinct from Mono-nitro (~252°C) | Note: Often decomposes upon melting |

Spectroscopic Identification (The "Silent Ring" Protocol)

The most robust method to distinguish the target MDNI from its precursor (2-methyl-4-nitroimidazole ) is

Protocol A: NMR Structural Validation

Objective: Confirm full nitration of the imidazole ring.

-

Solvent: Dissolve 5-10 mg of sample in DMSO-

. (Avoid -

Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

-

Analysis Logic (Self-Validating):

-

The Methyl Signal: Look for a sharp singlet at

2.4 - 2.5 ppm . -

The N-H Signal: A broad singlet typically >13.0 ppm (exchangeable).

-

The "Silent" Region (CRITICAL): Inspect the aromatic region (

7.0 - 8.5 ppm ).-

Pure MDNI: This region must be empty (baseline noise only).

-

Contaminated: A singlet at ~

8.0 ppm indicates unreacted 2-methyl-4-nitroimidazole (proton at C5 position).

-

-

Protocol B: FTIR Fingerprinting

Objective: Confirm Nitro group environment.

-

Method: ATR (Attenuated Total Reflectance) - Do not use KBr pelleting due to pressure sensitivity of energetic samples.

-

Key Bands:

-

Asymmetric Stretch: 1530–1560

-

Symmetric Stretch: 1340–1380

-

C=N Ring Stretch: ~1450

.

-

Asymmetric Stretch: 1530–1560

Chromatographic Purity Profiling (HPLC)

Separating the dinitro target from the mononitro precursor requires a gradient method due to the significant difference in polarity induced by the second nitro group.

Protocol C: High-Performance Liquid Chromatography

System: Agilent 1290 / Waters H-Class or equivalent with PDA detector.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Phosphoric Acid (

). Acid is required to suppress ionization of the imidazole nitrogen, sharpening the peak. -

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 300 nm (Nitroimidazoles have strong absorbance here; 254 nm is also acceptable).

-

Temperature: 30°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Hold |

| 12.0 | 60% | Linear Ramp (Elute Mononitro & Dinitro) |

| 15.0 | 95% | Wash |

| 15.1 | 5% | Re-equilibration |

| 20.0 | 5% | End |

Interpretation:

-

2-methyl-4-nitroimidazole (Precursor): Elutes earlier (more polar, less lipophilic interaction with C18 relative to the dinitro in acidic conditions).

-

2-methyl-4,5-dinitroimidazole (Target): Elutes later. Note: Verify retention times with standards as nitro-group position strongly affects solvation.

Thermal Stability Assessment (DSC)

For energetic materials, knowing the "Onset of Decomposition" (

Protocol D: Differential Scanning Calorimetry

-

Calibration: Indium standard.

-

Sample Pan: Gold-plated high-pressure pan with a laser-drilled pinhole (50 µm). Aluminum pans may catalyze decomposition or react with nitro groups.

-

Mass: Strictly 0.5 mg – 1.5 mg .

-

Ramp Rate: 5°C/min (Standard) and 2°C/min (for precise

). -

Atmosphere: Nitrogen purge (50 mL/min).

Data Analysis:

-

Endotherm: Melting event (likely >200°C, check for immediate overlap with decomposition).[4]

-

Exotherm: Sharp upward peak indicating decomposition.

-

Safety Threshold: If

is < 200°C, the material is thermally unstable and requires cold storage.

Visualization of Analytical Workflow

The following diagrams illustrate the synthesis impurity logic and the analytical decision tree.

Caption: Analytical logic flow for validating 2-methyl-4,5-dinitroimidazole purity using the "Silent Ring" NMR method.

Caption: Nitration pathway highlighting the loss of aromatic protons at each step, serving as the basis for NMR tracking.

References

-

Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole. Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349-o1350. Link

- Key Data: Confirms crystal structure and energetic n

-

Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole.[5] Central European Journal of Energetic Materials, 19(3), 379-397. Link

- Key Data: Discusses nitration pathways and the stability of polynitroimidazoles.

-

Cho, S. G., et al. (1998). Theoretical studies on the structure and properties of 4-nitroimidazole and 1-methyl-4-nitroimidazole. Journal of Molecular Structure: THEOCHEM, 432(1-3), 41-53. Link

- Key Data: Provides comparative NMR shift d

Sources

using 2-methyl-4,5-dinitro-1H-imidazole as a propellant ingredient

Technical Data Sheet: 2-Methyl-4,5-dinitro-1H-imidazole

For Research & Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. 2-Methyl-4,5-dinitro-1H-imidazole is an energetic material and must be handled only by trained professionals in a suitably equipped laboratory environment. All handling, storage, and disposal must be conducted in strict accordanceance with institutional, local, and national regulations for explosive materials.

Introduction

2-Methyl-4,5-dinitro-1H-imidazole is a heterocyclic nitramine compound that has been investigated for its potential as an energetic material.[1] Its molecular structure, featuring a five-membered imidazole ring with two nitro groups and a methyl group, contributes to its high energy density. The presence of multiple nitro groups, which act as oxidizers, and a carbon-hydrogen backbone, which serves as fuel, in a single molecule gives it its energetic properties. This data sheet provides an overview of its synthesis, properties, and essential safety protocols based on available scientific literature.

Physicochemical and Energetic Properties

The properties of 2-methyl-4,5-dinitro-1H-imidazole make it a subject of interest in the field of energetic materials. A summary of its key characteristics is presented below.

| Property | Value | Source |

| Molecular Formula | C4H4N4O4 | [1] |

| Molecular Weight | 172.10 g/mol | Inferred from Formula |

| Appearance | Crystalline solid | [1] |

| Decomposition Temperature | Information not available in search results | |

| Density | Information not available in search results | |

| Specific Impulse | Information not available in search results | |

| Burn Rate | Information not available in search results | |

| Impact Sensitivity | Information not available in search results | |

| Friction Sensitivity | Information not available in search results |

Synthesis Overview

The following is a brief overview of synthetic routes described in the chemical literature and is not intended as a detailed protocol. The synthesis of this and other energetic materials should only be attempted by professional chemists with extensive experience in the field of high-energy-density materials and in laboratories specifically designed for this purpose.

The synthesis of 2-methyl-4,5-dinitro-1H-imidazole typically involves the nitration of a suitable precursor. One common starting material is 2-methylimidazole. The nitration process introduces nitro groups onto the imidazole ring. The conditions of the nitration, such as the nitrating agent used (e.g., a mixture of nitric and sulfuric acids), temperature, and reaction time, are critical to achieving the desired dinitrated product.[2]

Hazard Identification and Safety Protocols

4.1. Major Hazards

-

Explosion Hazard: This material is an energetic compound and may be sensitive to impact, friction, heat, and electrostatic discharge.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4][5][6][7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[3][6]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[3][5]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]

4.3. Handling and Storage

-

Handling:

-

Storage:

4.4. First-Aid Measures

-